molecular formula C13H14Cl2O3 B3415454 Ciprofibrate D6 CAS No. 2070015-05-1

Ciprofibrate D6

Cat. No. B3415454
M. Wt: 295.19 g/mol
InChI Key: KPSRODZRAIWAKH-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciprofibrate D6 is an internal standard used for the quantification of ciprofibrate . It is an agonist of peroxisome proliferator-activated receptor α (PPARα), selective for PPARα over PPARγ and PPARδ . It is typically used for dyslipidemia treatment .


Synthesis Analysis

Ciprofibrate can be synthesized from styrene through processes of cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The synthetic method of ciprofibrate involves taking styrene as a starting material .


Molecular Structure Analysis

The molecular formula of Ciprofibrate D6 is C13H8Cl2D6O3 . Its InChi Code is InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3, (H,16,17)/i1D3,2D3 .


Chemical Reactions Analysis

Ciprofibrate D6 exhibits excellent properties for studying lipid metabolism and its impact on various diseases. It enables accurate tracing and understanding of metabolic pathways.

Scientific Research Applications

Understanding Drug Mechanisms and Applications

1. Pharmacokinetics and Therapeutic Use

Ciprofloxacin, closely related in name but distinct, serves as a model for understanding how fluoroquinolones function, including their broad-spectrum antibacterial activity and pharmacokinetic properties. This foundational knowledge aids in the exploration of other compounds, like Ciprofibrate D6, in scientific research (Campoli-Richards et al., 1988).

2. Experimental Data on Drug Efficacy

Studies on ciprofloxacin for treating bacterial keratitis and ocular infections offer insights into experimental approaches for assessing drug efficacy, which could be applied to research on Ciprofibrate D6. These studies highlight the importance of bactericidal activity, antimicrobial spectrum, and resistance profiles in evaluating drug applications (Cokingtin & Hyndiuk, 1991).

3. Preclinical vs. Clinical Studies

The transition from preclinical to clinical drug studies is crucial for understanding a drug's full potential. Preclinical research, possibly involving compounds like Ciprofibrate D6, lays the groundwork for clinical trials, emphasizing the importance of drug combination studies and the identification of synergistic effects (Chou, 2008).

Advancements in Drug Development and Safety

4. Drug-induced Peripheral Neuropathies

Research into toxic, chemotherapy-induced peripheral neuropathies (CIPNs), and drug-induced peripheral neuropathies (DIPNs) underscores the significance of safety and side effect profiles in drug development. Such studies are relevant for all pharmaceutical compounds, including Ciprofibrate D6, aiming to mitigate adverse effects (Diezi et al., 2013).

Safety And Hazards

Ciprofibrate may cause cancer . It is advised to obtain special instructions before use and to wear protective gloves, clothing, and eye protection . If exposed or concerned, one should get medical advice .

properties

IUPAC Name

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofibrate D6

CAS RN

2070015-05-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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